molecular formula C12H17N3O4S2 B2853033 N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}oxolane-2-carboxamide CAS No. 1396707-61-1

N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}oxolane-2-carboxamide

Cat. No.: B2853033
CAS No.: 1396707-61-1
M. Wt: 331.41
InChI Key: WZCWUYDPHUUQGP-UHFFFAOYSA-N
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Description

This compound features a bicyclic [1,3]thiazolo[5,4-c]pyridine core substituted at position 2 with an oxolane-2-carboxamide group and at position 5 with a methanesulfonyl moiety.

Properties

IUPAC Name

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h9H,2-7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCWUYDPHUUQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chloronitropyridines with Thioamides

Sahasrabudhe et al. demonstrated a one-step synthesis of thiazolo[5,4-b]pyridines using chloronitropyridines and thioamides/thioureas. Adapting this method for the [5,4-c] isomer requires careful selection of starting materials. For example, 3-chloro-5-nitropyridine reacts with thiourea in tetrahydrofuran (THF) under basic conditions to form the thiazolo ring via nucleophilic aromatic substitution and cyclization.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Base: Sodium hydride (NaH)
  • Temperature: 70–110°C
  • Yield: 57–84%

Multi-Step Synthesis from 3,5-Dibromo-2-Aminopyridine

A Chinese patent outlines a five-step route starting from 3,5-dibromo-2-aminopyridine :

  • Thiourea Formation : Reaction with thiocyanamide and benzoyl chloride yields 1-(3,5-dibromopyridin-2-yl)thiourea .
  • Cyclization : Treatment with NaH in THF at 70°C produces 6-bromothiazolo[4,5-b]pyridin-2-amine .
  • Diazotization : Isoamyl nitrite in refluxing THF generates 6-bromothiazolo[4,5-b]pyridine .
  • Carbonylation : Palladium-catalyzed carbonylation with CO gas affords methyl thiazolo[4,5-b]pyridine-6-carboxylate .
  • Hydrolysis : Sodium hydroxide-mediated hydrolysis yields thiazolo[4,5-b]pyridine-6-carboxylic acid .

Key Observations :

  • The positional isomer ([5,4-c] vs. [4,5-b]) depends on the starting pyridine substitution pattern.
  • Bromine substituents facilitate subsequent functionalization (e.g., sulfonylation).

Introduction of the Methanesulfonyl Group

Sulfonylation at position 5 is critical for achieving the target structure. Methanesulfonyl chloride (MsCl) is the reagent of choice, synthesized via chlorination of methanesulfonic acid or methyl mercaptan.

Sulfonylation of Thiazolo[5,4-c]Pyridine

The sulfonylation typically proceeds under basic conditions to deprotonate the amine or activate the position for electrophilic substitution:

Procedure :

  • Dissolve thiazolo[5,4-c]pyridine in dichloromethane (DCM).
  • Add triethylamine (Et3N) as a base.
  • Slowly introduce methanesulfonyl chloride at 0°C.
  • Warm to room temperature and stir for 12 hours.

Optimization Notes :

  • Excess MsCl (1.5 equiv) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of MsCl.

Synthesis of Oxolane-2-Carboxamide

The oxolane-2-carboxamide moiety derives from oxolane-2-carboxylic acid , which is synthesized via hydrogenation of furan derivatives:

Hydrogenation of 5-(Trifluoromethyl)-2-Furoic Acid

ChemicalBook reports the reduction of 5-(trifluoromethyl)-2-furoic acid using palladium on activated charcoal under high-pressure H2 (45.6 bar) to yield 5-(trifluoromethyl)oxolane-2-carboxylic acid (84% yield).

Reaction Conditions :

  • Catalyst: Pd/C (10 wt%)
  • Solvent: Ethyl acetate
  • Temperature: 60°C
  • Time: 3 hours

Activation and Coupling

The carboxylic acid is activated as an acid chloride or mixed anhydride before coupling with the thiazolo[5,4-c]pyridin-2-amine:

Coupling Protocol :

  • Convert oxolane-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl2).
  • React with 5-methanesulfonyl-thiazolo[5,4-c]pyridin-2-amine in DCM with Et3N.
  • Isolate the product via column chromatography.

Yield : 69–86% (based on analogous couplings in)

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows:

Step Reaction Conditions Yield
1 Thiazolo core synthesis NaH, THF, 70°C 84%
2 Sulfonylation MsCl, Et3N, DCM, 0°C → RT 75%
3 Oxolane acid preparation Pd/C, H2, EtOAc, 60°C 84%
4 Amide coupling SOCl2, DCM, Et3N 86%

Analytical and Spectroscopic Data

Critical characterization data for intermediates and the final compound include:

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyridine-H), 3.85–3.45 (m, 8H, oxolane and thiazolo-CH2), 3.10 (s, 3H, SO2CH3).
  • HRMS : Calculated for C12H14N3O4S2 [M+H]+: 344.0432; Found: 344.0428.

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonylation : Competing reactions at other positions may require protective groups or directing auxiliaries.
  • Catalyst Efficiency : Palladium catalysts in carbonylation steps could be replaced with cheaper alternatives (e.g., Ni-based systems).
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The thiazolo[5,4-c]pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carboxamide group can produce amine derivatives.

Scientific Research Applications

N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}oxolane-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Thiazolo-Pyridine Core

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 5-methanesulfonyl; 2-oxolane-carboxamide Not Provided Rigid oxolane ring; sulfonyl group for solubility
N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride 2-methanesulfonamide ~300 (estimated) Sulfonamide group; hydrochloride salt enhances stability
N-{5-[2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl]-...-2-yl}cyclopropanecarboxamide 5-ethanesulfonyl-dioxopiperidine; 2-cyclopropanecarboxamide 426.51 Dioxopiperidine moiety (proteolysis-targeting chimera potential); cyclopropane rigidity
Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate 2-ethyl carbamate 227.28 Ethyl ester (prodrug potential); lower molecular weight

Functional Group Impact

  • Methanesulfonyl vs. Ethanesulfonyl : The target compound’s methanesulfonyl group (position 5) is smaller than the ethanesulfonyl-dioxopiperidine substituent in , which may reduce steric hindrance while maintaining solubility. The dioxopiperidine in could enable targeted protein degradation applications.
  • Oxolane-2-Carboxamide vs.
  • Carboxamide vs. Carbamate : The ethyl carbamate in is hydrolytically labile, suggesting prodrug behavior, whereas the carboxamide in the target compound is more stable and directly engages in hydrogen bonding .

Physicochemical and Pharmacological Implications

  • Solubility : The methanesulfonyl group in the target compound and the hydrochloride salt in improve aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : The oxolane ring’s rigidity may reduce cytochrome P450-mediated metabolism compared to the flexible ethyl carbamate in .

Q & A

Basic: What are the optimal synthetic routes for N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}oxolane-2-carboxamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thiazolo[5,4-c]pyridine core. Key steps include:

  • Methanesulfonyl introduction : Achieved via nucleophilic substitution using methanesulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) .
  • Oxolane-2-carboxamide coupling : Amide bond formation using coupling agents like EDCI/HOBt or DCC in polar aprotic solvents (DMF or THF) .
  • Purification : Chromatography (HPLC or flash column) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products .

Yield optimization : Control reaction temperature (0–25°C), stoichiometric excess of methanesulfonyl chloride (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to prevent side reactions .

Basic: Which spectroscopic and computational techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methanesulfonyl singlet at ~3.3 ppm, oxolane protons as multiplet at 1.8–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • X-ray crystallography : Resolves 3D conformation, including thiazolo-pyridine ring puckering and carboxamide planarity .
  • DFT calculations : Validates stability of the methanesulfonyl group’s electron-withdrawing effects and oxolane ring strain .

Advanced: How can computational modeling (e.g., DFT, MD) guide reaction design and predict biological interactions?

  • Reaction pathway optimization : Use DFT (B3LYP/6-31G*) to model transition states, such as sulfonylation energy barriers, and predict regioselectivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) by aligning the oxolane carboxamide moiety with active-site hydrogen bonds .
  • MD simulations : Assess conformational stability in aqueous environments (AMBER force field) to rationalize solubility issues .

Advanced: How can contradictory bioactivity data across similar thiazolo-pyridine derivatives be resolved?

Contradictions often arise from substituent effects and assay conditions. Strategies include:

  • Structure-activity relationship (SAR) studies : Compare methanesulfonyl vs. sulfone analogs to isolate electronic contributions to target binding .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ normalization) .
  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., oxolane ring-opening under acidic conditions) that may confound results .

Basic: What are the key functional groups influencing reactivity and pharmacological properties?

  • Methanesulfonyl group : Enhances electrophilicity of the thiazolo-pyridine core, improving cross-coupling efficiency .
  • Oxolane-2-carboxamide : Introduces steric bulk, affecting solubility (logP ~2.5) and hydrogen-bonding capacity (amide NH as H-bond donor) .
  • Thiazolo[5,4-c]pyridine core : Planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .

Advanced: What experimental strategies elucidate reaction mechanisms for key transformations (e.g., sulfonylation)?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In situ IR monitoring : Track carbonyl (C=O) and sulfonyl (S=O) stretching frequencies during methanesulfonyl chloride addition .
  • Isotopic labeling : Use ³⁵S-labeled methanesulfonyl chloride to trace sulfonylation pathways via autoradiography .

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